molecular formula C12H18ClNO2 B2380683 Methyl (S)-3-amino-5-phenylpentanoate hydrochloride CAS No. 2086201-19-4

Methyl (S)-3-amino-5-phenylpentanoate hydrochloride

Cat. No. B2380683
CAS RN: 2086201-19-4
M. Wt: 243.73
InChI Key: MOBYHJVHNFFDGQ-MERQFXBCSA-N
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Description

Methyl (S)-3-amino-5-phenylpentanoate hydrochloride is a complex organic compound. The name suggests that it contains a methyl group, an amino group, and a phenyl group, which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory tests .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl (S)-3-amino-5-phenylpentanoate hydrochloride has been studied in the context of synthesizing L-form amino acids, such as L-2-amino-5-(p-methoxyphenyl)pentanoic acid, which are constituent amino acids in AM-toxins. A synthesis approach avoiding drastic acid treatment has been detailed (Shimohigashi, Lee, & Izumiya, 1976).

Applications in Organic Chemistry

  • The compound has been utilized in organic chemistry for the preparation of various derivatives, such as 3-hydroxy-3-methyl-5-phenylpentanoic acid, demonstrating its versatility in synthesis applications (Stoermer & Pinhey, 1998).

Medicinal Chemistry

  • In medicinal chemistry, derivatives of methyl (S)-3-amino-5-phenylpentanoate hydrochloride have been investigated for their potential as anticancer drugs. For instance, amino acetate functionalized Schiff base organotin(IV) complexes showed promising cytotoxic effects against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).

Analytical Chemistry

  • In analytical chemistry, the determination of the absolute configuration of derivatives, such as 3-hydroxy-5-phenylpentanoic acid, after enzymatic hydrolysis, showcases the compound's relevance in studying stereochemical properties (Ganci, Kuruüzüm, Çalış, & Rüedi, 2000).

Enzymatic Studies

  • The enzymatic hydrolysis of derivatives, such as methyl 3,3-difluoro-2-amino esters, has been explored, demonstrating the compound's role in studying enzyme-substrate interactions and synthesis of fluorinated amino acids (Ayi, Guedj, & Septe, 1995).

Pharmacological Research

  • In pharmacological research, derivatives like N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine, synthesized from related compounds, have been investigated for their potential as antimetabolites produced by microorganisms (Maehr & Leach, 1978).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic, corrosive, or flammable. Safety data sheets (SDS) provide information on the hazards of a compound, as well as how to handle and store it safely .

Future Directions

The future directions for research on a compound like this could include exploring its potential uses, improving methods for its synthesis, and studying its properties in more detail .

properties

IUPAC Name

methyl (3S)-3-amino-5-phenylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBYHJVHNFFDGQ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-3-amino-5-phenylpentanoate hydrochloride

CAS RN

2086201-19-4
Record name methyl (3S)-3-amino-5-phenylpentanoate hydrochloride
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